1-甲基环庚烷-1-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

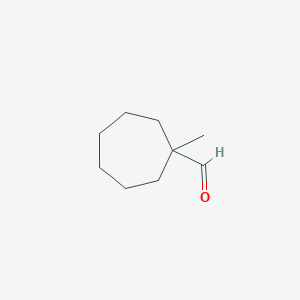

1-Methylcycloheptane-1-carbaldehyde is a chemical compound that is part of the cycloheptane family, characterized by a seven-membered ring structure. It is a derivative of cycloheptane with a methyl group and a formyl group attached to the first carbon atom of the ring. This compound is of interest in organic chemistry due to its potential use in various synthetic applications.

Synthesis Analysis

The synthesis of related cycloaldehyde compounds has been explored in several studies. For instance, the synthesis of methyl-substituted 1-cyclopentene-1-carboxylates and related compounds, including 4,4-dimethyl-1-cyclopentene-1-carbaldehyde, has been achieved by treating methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters with anhydrous Na2CO3 in refluxing xylene . Although this study does not directly address 1-Methylcycloheptane-1-carbaldehyde, the methodology could potentially be adapted for its synthesis by altering the ring size and substituents.

Molecular Structure Analysis

The molecular structure of cycloaldehydes is crucial for their reactivity and the types of reactions they can undergo. For example, the photochemical isomerization of cyclohept-1-ene-1-carbaldehyde has been studied, demonstrating that the ring strain in cycloaldehydes can facilitate various cycloadditions and ene reactions . This suggests that 1-Methylcycloheptane-1-carbaldehyde may also exhibit interesting reactivity due to the strain imposed by its seven-membered ring and the presence of substituents.

Chemical Reactions Analysis

Cycloaldehydes participate in a variety of chemical reactions. The photoinduced E → Z isomerization of cyclohept-1-ene-1-carbaldehyde and its subsequent reactions, such as Diels-Alder cycloadditions, [3 + 2] cycloadditions, and ene reactions, have been documented . These reactions produce trans-fused products at the cycloheptane core, which could be relevant for the chemical behavior of 1-Methylcycloheptane-1-carbaldehyde. Additionally, the transient-ligand-enabled direct γ-C(sp3)-H arylation of 3-methylheteroarene-2-carbaldehydes has been developed, which could be a useful synthetic approach for functionalizing compounds similar to 1-Methylcycloheptane-1-carbaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-Methylcycloheptane-1-carbaldehyde are not detailed in the provided papers, the properties of cycloaldehydes in general can be inferred. Cycloaldehydes are typically reactive due to the electrophilic nature of the carbonyl group, and their physical properties such as boiling point, melting point, and solubility are influenced by the presence of substituents and the ring size. The studies on related compounds provide insights into the reactivity and potential transformations of cycloaldehydes, which would be applicable to 1-Methylcycloheptane-1-carbaldehyde .

科学研究应用

激发态分子内质子转移机制

- 研究: Tang等人(2017年)进行的研究调查了类似于1-甲基环庚烷-1-甲醛的不对称结构中的激发态分子内质子转移机制,使用了时变密度泛函理论。这项研究对于理解复杂化学结构中的质子转移过程具有重要意义(Tang et al., 2017)。

超分子化学和磁性

- 研究: Giannopoulos等人(2014年)的研究探讨了与1-甲基环庚烷-1-甲醛相关的化合物在形成高核数{Mn(III)25}桶状团簇中的应用。这些团簇表现出单分子磁性行为,这是超分子化学和磁性领域的重要发展(Giannopoulos et al., 2014)。

合成化学和生物评价

- 研究: Hamama等人(2018年)的综述突出了2-氯喹啉-3-甲醛及相关类似物的化学,涵盖了合成应用和生物评价。这项研究反映了类似于1-甲基环庚烷-1-甲醛的化合物在其潜在应用方面的调查所处的更广泛背景(Hamama et al., 2018)。

多样性导向合成

- 研究: Herrera等人(2016年)致力于使用类似于1-甲基环庚烷-1-甲醛的少研究结构合成多环碳氢和杂环化合物。这项研究对有机化学中多样性导向合成方法的发展至关重要(Herrera et al., 2016)。

食品化学中的非酶褐变

- 研究: Bornik和Kroh(2013年)研究了类似于D-半乳糖醛酸这类化合物在弱酸性溶液中形成呋喃-2-甲醛等碳环化合物的作用,后者是食品化学中的降解产物。这有助于理解食品化学中的非酶褐变(Bornik & Kroh, 2013)。

安全和危害

The safety information for 1-Methylcycloheptane-1-carbaldehyde indicates that it has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as being harmful if swallowed or in contact with skin, causing skin and eye irritation, and may cause respiratory irritation .

属性

IUPAC Name |

1-methylcycloheptane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSZWTBBBMGEAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylcycloheptane-1-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(benzylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2508629.png)

![5,6-dichloro-N-[2-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2508631.png)

![2-Cyclopentyl-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethanone](/img/structure/B2508632.png)

![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2508638.png)

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)